molecular formula C10H15N3O2 B13206102 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide CAS No. 929974-70-9

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B13206102
CAS No.: 929974-70-9
M. Wt: 209.24 g/mol
InChI Key: HVAXFJADAAKWHR-UHFFFAOYSA-N
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Description

Table 1: Comparative Analysis of Spirocyclic Drug Candidates

Compound Class Target Key Advantage Source
Diazaspiro[3.3]heptanes PARP-1 Improved selectivity
Spiroimidazopyridines SHP2 phosphatase Enhanced cellular efficacy
Azaspiro[4.5]decanes MCHr1 receptor Increased metabolic stability

Properties

CAS No.

929974-70-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxamide

InChI

InChI=1S/C10H15N3O2/c11-8-6(9(12)15)7(14)10(13-8)4-2-1-3-5-10/h14H,1-5H2,(H2,11,13)(H2,12,15)

InChI Key

HVAXFJADAAKWHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=C(C(=N2)N)C(=O)N)O

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Approach

A widely used method for synthesizing spirocyclic compounds similar to this compound involves a one-pot cyclocondensation reaction. This method typically starts with the reaction of a hydrazide derivative with a cyclic ketone and a mercapto acid under reflux conditions in an aprotic solvent such as dry toluene. The reaction is often monitored by thin-layer chromatography (TLC) and involves the removal of water using a Dean–Stark apparatus to drive the cyclization to completion.

General Procedure Example:

Reagents Conditions Yield Notes
4-tert-butylbenzohydrazide (0.005 mol), cyclic ketone (0.006 mol), mercaptoacetic acid or 2-mercaptopropionic acid (2.5 mL) Reflux in 30 mL dry toluene for 5–6 h with Dean–Stark apparatus 33.7% (example for related spirothiazolidinone) Reaction completion checked by TLC; product purified by recrystallization from ethanol

The product obtained is characterized by IR, ^1H NMR, ^13C NMR, and elemental analysis to confirm the formation of the spirocyclic lactam and amide functionalities. The IR spectra typically show characteristic carbonyl bands of benzamide and lactam groups around 1650–1715 cm^-1, and N-H stretching bands near 3140 cm^-1. ^1H NMR spectra exhibit singlets corresponding to CONH protons around δ 10.4–10.5 ppm and methylene protons adjacent to sulfur or nitrogen atoms between δ 3.6–3.9 ppm. Carbon resonances in ^13C NMR confirm the spiro carbon and carbonyl carbons in the expected regions.

Synthesis via Thiourea Cyclization

Another approach involves the cyclization of chloroacetamide derivatives with thiourea to afford 2-aminothiazol-4(5H)-one analogs, which can be further modified to obtain spirocyclic structures. This method is useful for introducing the thiazolidinone moiety, which is structurally related to the azaspirodecene system.

Key Steps:

  • Acylation of amines with chloroacetyl chloride to form chloroacetamides.
  • Treatment of chloroacetamides with thiourea to induce cyclization, yielding 2-aminothiazol-4(5H)-one derivatives.
  • Purification typically involves recrystallization or chromatographic techniques.

This method can be adapted to generate 2-amino-4-oxo spirocyclic compounds by selecting appropriate amine and ketone precursors.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are efficient synthetic routes for constructing complex heterocycles like this compound. A typical MCR involves the condensation of an aromatic amine, an aldehyde, and mercaptoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Microwave irradiation has been reported to enhance reaction rates and yields.

Typical Reaction Scheme:

Reactants Catalyst/Conditions Product Yield Range
Aromatic amine, aldehyde, mercaptoacetic acid DCC-mediated, microwave irradiation or reflux Thiazolidinone derivatives including spirocycles Moderate to good (40–70%)

This method allows structural diversity by varying the aldehyde and amine components, facilitating the synthesis of a library of spirocyclic compounds for biological screening.

Cycloaddition and Ring-Opening Reactions

Cycloaddition of thioglycolic acid to Schiff bases, followed by ring closure, is another synthetic route to thiazolidinone and related spirocyclic compounds. Additionally, nucleophilic ring opening of epoxides by thiourea derivatives can lead to 2-imino-4-thiazolidinones, which are precursors to azaspiro compounds.

These methods require careful control of reaction conditions, including temperature, solvent, and reaction time, to optimize yields and selectivity.

Analytical Characterization and Research Outcomes

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for amide N-H (around 3140 cm^-1), lactam and benzamide carbonyl groups (1650–1720 cm^-1).
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows distinct singlets for amide protons and methylene protons adjacent to heteroatoms; ^13C NMR confirms carbonyl carbons and spiro carbon resonances.
  • Elemental Analysis: Confirms the empirical formula and purity of the synthesized compound.

Yields and Purity

Typical yields for the preparation of spirocyclic compounds like this compound range from 30% to 70%, depending on the method and specific substituents. Purification by recrystallization or chromatographic methods ensures high purity suitable for biological evaluation.

Biological Relevance

Although specific biological data for this compound are limited, related spirocyclic compounds synthesized by these methods have demonstrated antiviral, antibacterial, and enzyme inhibitory activities, highlighting the importance of efficient synthetic access to these frameworks.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
One-pot cyclocondensation Hydrazide, cyclic ketone, mercapto acid Dry toluene, Dean–Stark Reflux 5–6 h ~30–35 Well-characterized by IR, NMR
Thiourea cyclization Chloroacetamides Thiourea Reflux or room temp Variable (40–60) Produces thiazolidinone intermediates
Multicomponent condensation Aromatic amine, aldehyde, mercaptoacetic acid DCC, microwave or reflux Mild to moderate heat 40–70 Allows structural diversity
Cycloaddition/ring-opening Schiff bases, epoxides Thioglycolic acid, thiourea Room temp to reflux Moderate Alternative routes to spirocycles

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide is used in a variety of scientific research applications.

Antimicrobial Activity Spiro compounds, including derivatives of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene, have demonstrated antimicrobial properties, suggesting their potential as lead compounds in antibiotic development.

Cytotoxicity and Anticancer Potential The anticancer properties of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene have been evaluated, with research indicating that this compound can induce apoptosis in cancer cell lines like MDA-MB-468 and MCF-7. Certain derivatives exhibited GI50 values below 10 µM, showing potent cytotoxic effects against breast cancer cell lines.

Case Study: Apoptosis Induction In a study, compounds derived from this scaffold demonstrated varying degrees of apoptosis induction in cancer cells:

  • Compound 2f showed an apoptosis rate of 37.1% , which is significantly higher than gefitinib (21.1%) at a concentration of 10 µM for 24 hours.

Enzyme Inhibition Derivatives of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene have shown promising results in vitro for the inhibition of fatty acid synthase (FAS). Some compounds exhibited higher therapeutic indices compared to established inhibitors like C75.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in substituents or heteroatom placement:

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile (CAS 929974-38-9)
  • Key Differences : Replaces the carboxamide (-CONH₂) group with a carbonitrile (-CN) group.
  • Reduced hydrogen-bonding capacity may lower binding affinity to polar biological targets.
1-Oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic Acid (CAS 802321-13-7)
  • Key Differences :
    • Incorporates an oxygen atom (oxa) in the spiro ring system instead of an additional nitrogen.
    • Features a carboxylic acid (-COOH) group instead of carboxamide.
  • Implications :
    • The oxa substitution alters ring puckering dynamics (see Section 2.2) and electronic distribution.
    • The carboxylic acid group introduces pH-dependent solubility and ionization, contrasting with the neutral carboxamide’s behavior .

Conformational Analysis and Ring Puckering

Spirocyclic systems exhibit unique puckering geometries due to their fused rings. Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) provide a framework to quantify these deviations from planarity .

  • Target Compound: The azaspiro[4.5]dec-2-ene core likely adopts a non-planar conformation to minimize steric strain, with puckering influenced by the lactam’s rigidity.

Physicochemical Properties

Property 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile 1-Oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic Acid
Molecular Formula C₁₀H₁₃N₃O₂ C₁₀H₁₂N₄O C₁₁H₁₅NO₄
Molecular Weight (g/mol) ~207.23 204.23 225.24
Functional Groups Carboxamide (-CONH₂) Carbonitrile (-CN) Carboxylic Acid (-COOH)
Hydrogen-Bond Donors 2 (NH₂ and lactam NH) 1 (lactam NH) 2 (COOH and lactam NH)
Solubility Moderate (polar solvents) Low (aprotic solvents) High in basic aqueous media

Biological Activity

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide, also known by its CAS number 1216161-12-4, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of 210.23 g/mol. The compound features a spirocyclic structure that contributes to its unique biological interactions.

PropertyValue
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
CAS Number1216161-12-4

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of spirocyclic compounds, including this compound. These compounds have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

  • Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized that the compound may interfere with the synthesis of peptidoglycan in bacterial cell walls, similar to other known antibiotics.
  • Case Studies : In a study published in MDPI, derivatives of spirocyclic compounds were tested against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that spirocyclic structures can modulate inflammatory pathways.

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines .
  • Clinical Relevance : The anti-inflammatory effects suggest potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Mechanistic Insights

Research into the mechanisms by which this compound exerts its effects is ongoing. Preliminary findings suggest:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
  • Cytokine Modulation : Alteration in signaling pathways related to inflammation.

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